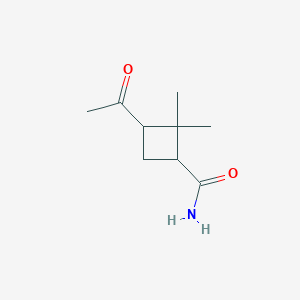
Cyclobutanecarboxamide, 3-acetyl-2,2-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxamide, 3-acetyl-2,2-dimethyl-(9CI) is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.2209 g/mol . This compound is characterized by a cyclobutane ring substituted with an acetyl group and two methyl groups, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of Cyclobutanecarboxamide, 3-acetyl-2,2-dimethyl-(9CI) involves several steps. One common synthetic route includes the reaction of cyclobutanecarboxylic acid with acetic anhydride in the presence of a catalyst to form the acetylated product. . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cyclobutanecarboxamide, 3-acetyl-2,2-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Cyclobutanecarboxamide, 3-acetyl-2,2-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxamide, 3-acetyl-2,2-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Cyclobutanecarboxamide, 3-acetyl-2,2-dimethyl-(9CI) can be compared with similar compounds such as:
Cyclobutanecarboxamide, 3-acetyl-2,2-dimethyl-, cis- (9CI): This is a stereoisomer with different spatial arrangement, leading to distinct chemical and physical properties.
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane ring but differ in functional groups, affecting their reactivity and applications.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-acetyl-2,2-dimethylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C9H15NO2/c1-5(11)6-4-7(8(10)12)9(6,2)3/h6-7H,4H2,1-3H3,(H2,10,12) |
InChI Key |
WWSTXACPMROKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

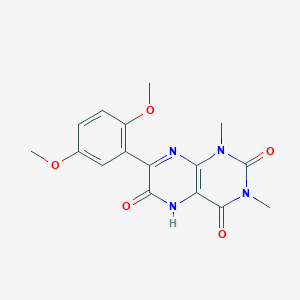
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
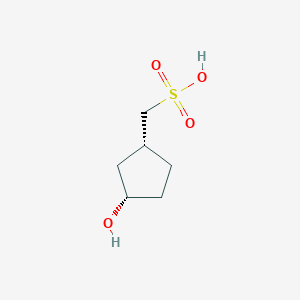
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

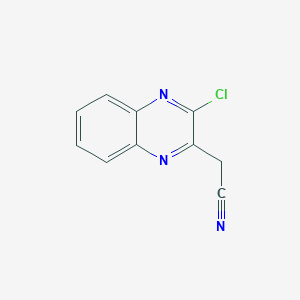
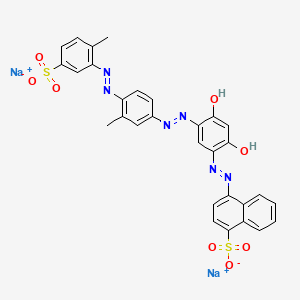
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
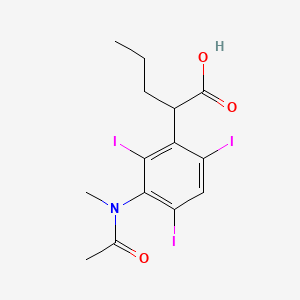
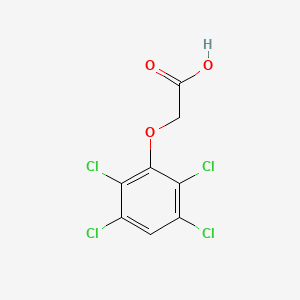
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
